Acide D-4-méthoxymandélique

Vue d'ensemble

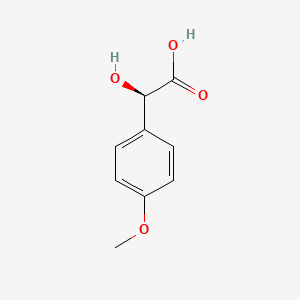

Description

®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of phenylacetic acid, featuring a hydroxyl group and a methoxy group on the aromatic ring. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

(R)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid has been investigated for its anti-inflammatory effects. Research indicates that compounds with similar structures exhibit non-steroidal anti-inflammatory drug (NSAID)-like properties, potentially inhibiting cyclooxygenase enzymes involved in inflammation pathways .

Case Study:

A study demonstrated that derivatives of this compound could effectively reduce lipopolysaccharide-stimulated cyclooxygenase-2 expression in macrophages, suggesting its application in treating inflammatory diseases .

2. GABA Uptake Inhibition

The compound has been synthesized into derivatives that serve as gamma-aminobutyric acid (GABA) uptake inhibitors. These derivatives are crucial for developing treatments for neurological disorders such as anxiety and epilepsy .

Data Table: GABA Uptake Inhibitor Derivatives

| Compound Name | Structure | Activity |

|---|---|---|

| 4-hydroxy-4-(4-methoxyphenyl)-substituted proline | Structure | GABA uptake inhibition |

| Pyrrolidin-2-ylacetic acid derivative | Structure | GABA uptake inhibition |

Pharmacological Applications

1. Pharmacokinetic Studies

(R)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid has been utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. A notable study employed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to analyze the compound's behavior in biological systems .

Case Study:

In a pharmacokinetic study involving oxiracetam, the compound was used as a reference standard to assess the drug's plasma levels post-administration, providing insights into its metabolic pathways and efficacy .

Analytical Chemistry Applications

1. Chromatographic Techniques

The compound serves as a standard in various chromatographic techniques, particularly HPLC and liquid chromatography-mass spectrometry (LC-MS). Its unique properties allow for the effective separation and quantification of related compounds in complex mixtures.

Data Table: Analytical Methods Using (R)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid

Mécanisme D'action

- One notable interaction is with lignin peroxidase , an enzyme produced by white-rot fungi. D-4-Methoxymandelic acid undergoes oxidation mediated by veratryl alcohol , acting as a redox mediator . Veratryl alcohol facilitates the enzymatic oxidation of D-4-Methoxymandelic acid.

Target of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid plays a significant role in biochemical reactions. It acts as a Bronsted acid, capable of donating a hydron to an acceptor. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the germination of cress and lettuce seeds, indicating its role as a plant growth retardant . Additionally, it serves as a metabolite in species such as Berberis koreana and Aspergillus niger . The interactions of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid with these biomolecules are crucial for understanding its biochemical properties.

Cellular Effects

®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid influences various types of cells and cellular processes. It has been found in human saliva, blood, and urine, indicating its presence and potential effects on human cells . This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a plant growth retardant suggests that it may interfere with cellular processes related to growth and development in plants . Understanding the cellular effects of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is essential for its application in biochemical research.

Molecular Mechanism

The molecular mechanism of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid can change over time. Its stability and degradation are important factors to consider in in vitro and in vivo studies. The compound’s long-term effects on cellular function have been observed in various studies. For example, its role as a plant growth retardant indicates that it may have prolonged effects on plant cells . Understanding the temporal effects of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is crucial for its application in biochemical research.

Dosage Effects in Animal Models

The effects of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid can vary with different dosages in animal models. Studies have shown that this compound can inhibit the germination of cress and lettuce seeds, indicating its potential toxic or adverse effects at high doses . Understanding the dosage effects of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is essential for its safe and effective use in biochemical research.

Metabolic Pathways

®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it serves as a metabolite in species such as Berberis koreana and Aspergillus niger . Understanding the metabolic pathways of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is crucial for its application in biochemical research.

Transport and Distribution

The transport and distribution of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid within cells and tissues are important factors to consider. This compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, its presence in human saliva, blood, and urine indicates its distribution within the human body . Understanding the transport and distribution of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is essential for its application in biochemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as chiral oxazaborolidine.

Industrial Production Methods

In industrial settings, the production of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 4-methoxyphenylacetone.

Reduction: Formation of 4-methoxyphenylethanol.

Substitution: Formation of various substituted phenylacetic acids.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxyphenylacetic acid: Lacks the hydroxyl group, making it less versatile in certain reactions.

2-Hydroxyphenylacetic acid: Lacks the methoxy group, affecting its solubility and reactivity.

Phenylacetic acid: Lacks both the hydroxyl and methoxy groups, making it a simpler and less functionalized compound.

Uniqueness

®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is unique due to the presence of both hydroxyl and methoxy groups, which enhance its reactivity and potential applications. The chiral nature of the compound also adds to its uniqueness, allowing for enantioselective interactions in biological systems.

Activité Biologique

(R)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid, also known as 4-Methoxyphenylacetic acid, is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₀O₄

- CAS Number : 20714-89-0

- Log P : 0.74 (indicating moderate lipophilicity)

- Solubility : Soluble in organic solvents, with limited water solubility.

1. Anticancer Activity

Numerous studies have indicated that (R)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid exhibits significant anticancer properties:

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and inhibiting cell cycle progression. For instance, exposure to this compound resulted in a decrease in viability in human breast cancer cells (MCF-7) and liver cancer cells (HepG2), with IC₅₀ values of 75.4 µg/mL and 81.38 µg/mL, respectively .

- Case Studies : In a study involving human cervical cancer cells (HeLa), treatment with 200 µM of the compound led to an 88% decrease in cell proliferation, indicating potent antiproliferative effects .

| Cancer Cell Line | IC₅₀ Value (µg/mL) | Effect |

|---|---|---|

| MCF-7 | 75.4 | Apoptosis induction |

| HepG2 | 81.38 | Apoptosis induction |

| HeLa | 200 | 88% Proliferation inhibition |

2. Anti-inflammatory Activity

(R)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways such as NF-κB and MAPK/ERK signaling pathways . This suggests potential applications in treating inflammatory diseases.

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, revealing its ability to scavenge free radicals effectively. This activity may contribute to its protective effects against oxidative stress-related diseases .

Pharmacokinetics

The pharmacokinetic profile of (R)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid indicates that it does not significantly permeate the blood-brain barrier (BBB) and is not a substrate for major cytochrome P450 enzymes, suggesting a favorable safety profile for systemic administration without significant drug-drug interactions .

Therapeutic Applications

Given its diverse biological activities, (R)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid holds promise for various therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis and inhibit cancer cell proliferation positions it as a candidate for further development in oncological therapies.

- Anti-inflammatory Treatments : The anti-inflammatory properties could be leveraged in conditions such as arthritis or other inflammatory diseases.

Propriétés

IUPAC Name |

(2R)-2-hydroxy-2-(4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITECRQOOEQWFPE-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.